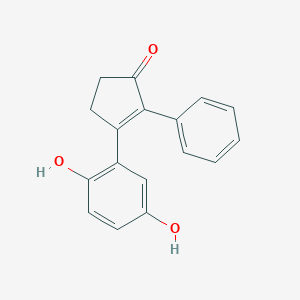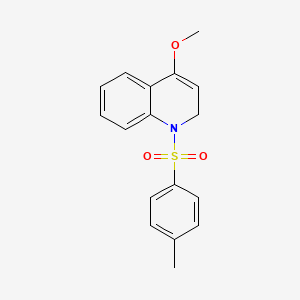
4-Methoxy-1-(4-methylbenzene-1-sulfonyl)-1,2-dihydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-1-(4-methylbenzene-1-sulfonyl)-1,2-dihydroquinoline is an organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-1-(4-methylbenzene-1-sulfonyl)-1,2-dihydroquinoline typically involves the reaction of 4-methoxyquinoline with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-1-(4-methylbenzene-1-sulfonyl)-1,2-dihydroquinoline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: 4-Hydroxy-1-(4-methylbenzene-1-sulfonyl)-1,2-dihydroquinoline.
Reduction: 4-Methoxy-1-(4-methylbenzene-1-sulfanyl)-1,2-dihydroquinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-1-(4-methylbenzene-1-sulfonyl)-1,2-dihydroquinoline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-1-(4-methylbenzene-1-sulfonyl)-1,2-dihydroquinoline is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological effects. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyquinoline: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.
1-(4-Methylbenzene-1-sulfonyl)-1,2-dihydroquinoline: Lacks the methoxy group, affecting its chemical properties and reactivity.
Uniqueness
4-Methoxy-1-(4-methylbenzene-1-sulfonyl)-1,2-dihydroquinoline is unique due to the presence of both the methoxy and sulfonyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various scientific applications.
Properties
CAS No. |
402823-07-8 |
|---|---|
Molecular Formula |
C17H17NO3S |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
4-methoxy-1-(4-methylphenyl)sulfonyl-2H-quinoline |
InChI |
InChI=1S/C17H17NO3S/c1-13-7-9-14(10-8-13)22(19,20)18-12-11-17(21-2)15-5-3-4-6-16(15)18/h3-11H,12H2,1-2H3 |
InChI Key |
RAKYSFPGXDHKBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC=C(C3=CC=CC=C32)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


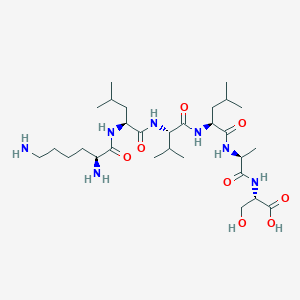
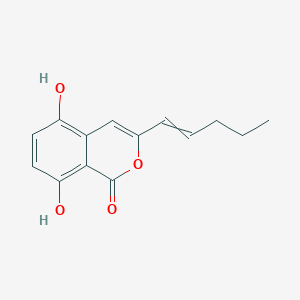
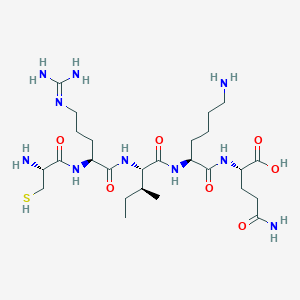
![Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}arsane](/img/structure/B14231760.png)
![3,5-Bis{[(6-aminohexanoyl)amino]methyl}benzoic acid](/img/structure/B14231764.png)

![Pyrazinamine, 5-(2-benzofuranyl)-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B14231789.png)
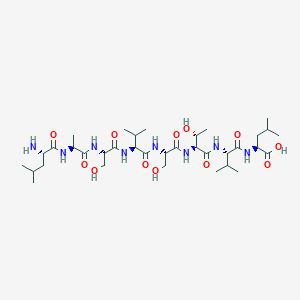
![8-Oxabicyclo[3.2.1]octa-3,6-dien-2-one, 3,4-dibromo-, (1S,5R)-](/img/structure/B14231808.png)
![N-[4-(1-Aminoethyl)-2-chlorophenyl]methanesulfonamide](/img/structure/B14231813.png)
![3-{[(1S)-2,3-Dihydro-1H-inden-1-yl]amino}propane-1-sulfonic acid](/img/structure/B14231819.png)
![Ethyl 3-[2-(4-chlorobenzamido)phenyl]prop-2-enoate](/img/structure/B14231820.png)
![5-(But-3-en-1-yl)-1,3-difluoro-2-[(4-fluorophenyl)ethynyl]benzene](/img/structure/B14231838.png)
